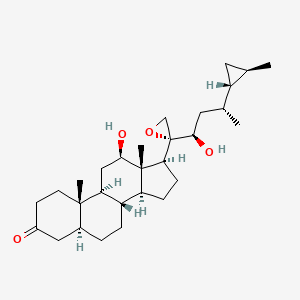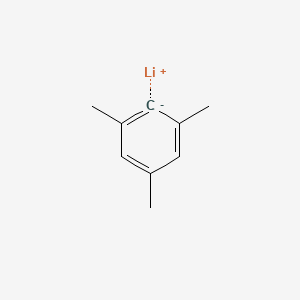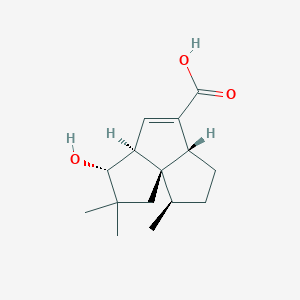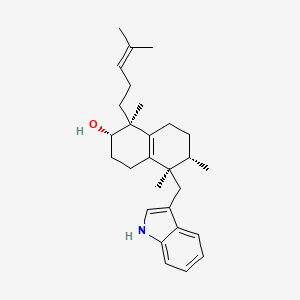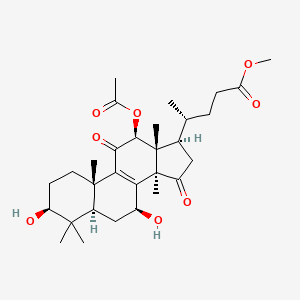
Eriodictyol 7-O-glucuronide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Eriodictyol 7-O-glucuronide is a flavonoid compound isolated from various plants, including Cosmos sulphureus . It is known for its antioxidant, anti-inflammatory, and potential therapeutic properties . This compound is a derivative of eriodictyol, a flavanone subclass, and is characterized by its glucuronide conjugation at the 7-O position .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of eriodictyol 7-O-glucuronide typically involves the glucuronidation of eriodictyol. This can be achieved through enzymatic reactions using specific glucuronosyltransferases . The reaction conditions often include the presence of UDP-glucuronic acid as a glucuronide donor and appropriate buffers to maintain the pH.
Industrial Production Methods: Industrial production of this compound can be carried out using microbial synthesis. For instance, Corynebacterium glutamicum has been engineered to produce eriodictyol from tyrosine, which can then be glucuronidated to form this compound . This method offers advantages such as high yield, purity, and scalability.
Análisis De Reacciones Químicas
Types of Reactions: Eriodictyol 7-O-glucuronide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert it back to its aglycone form, eriodictyol.
Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like acyl chlorides and alkyl halides are employed under basic or acidic conditions.
Major Products Formed:
Oxidation: Quinones and other oxidized flavonoid derivatives.
Reduction: Eriodictyol and its reduced forms.
Substitution: Various substituted flavonoid derivatives.
Aplicaciones Científicas De Investigación
Eriodictyol 7-O-glucuronide has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study glucuronidation reactions and the behavior of flavonoids.
Industry: It is used in the development of nutraceuticals and functional foods due to its health benefits.
Mecanismo De Acción
Eriodictyol 7-O-glucuronide exerts its effects primarily through its antioxidant activity. It activates the Nrf2/antioxidant response element (ARE) pathways, leading to the upregulation of antioxidant enzymes such as heme oxygenase-1 (HO-1) and β-glutamyl cysteine synthetase . This activation helps in mitigating oxidative stress and protecting cells from damage.
Comparación Con Compuestos Similares
Eriodictyol 7-O-glucoside: Another glucoside derivative of eriodictyol with similar antioxidant properties.
Luteolin 7-O-glucoside: A flavonoid glucoside with potent antioxidant and anti-inflammatory activities.
Naringenin: A flavanone similar to eriodictyol but without glucuronidation.
Uniqueness: Eriodictyol 7-O-glucuronide is unique due to its specific glucuronidation at the 7-O position, which enhances its solubility and bioavailability compared to its aglycone form . This modification also influences its biological activity, making it a valuable compound for therapeutic applications.
Propiedades
Fórmula molecular |
C21H20O12 |
|---|---|
Peso molecular |
464.4 g/mol |
Nombre IUPAC |
(2S,3S,4S,5R,6S)-6-[[(2S)-2-(3,4-dihydroxyphenyl)-5-hydroxy-4-oxo-2,3-dihydrochromen-7-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C21H20O12/c22-9-2-1-7(3-10(9)23)13-6-12(25)15-11(24)4-8(5-14(15)32-13)31-21-18(28)16(26)17(27)19(33-21)20(29)30/h1-5,13,16-19,21-24,26-28H,6H2,(H,29,30)/t13-,16-,17-,18+,19-,21+/m0/s1 |
Clave InChI |
YSORAXGDTRAEMV-CGXGPNJMSA-N |
SMILES |
C1C(OC2=CC(=CC(=C2C1=O)O)OC3C(C(C(C(O3)C(=O)O)O)O)O)C4=CC(=C(C=C4)O)O |
SMILES isomérico |
C1[C@H](OC2=CC(=CC(=C2C1=O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)C4=CC(=C(C=C4)O)O |
SMILES canónico |
C1C(OC2=CC(=CC(=C2C1=O)O)OC3C(C(C(C(O3)C(=O)O)O)O)O)C4=CC(=C(C=C4)O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



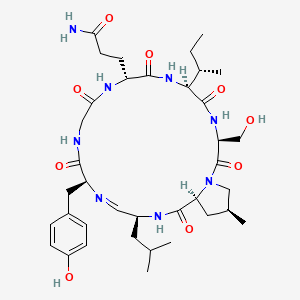
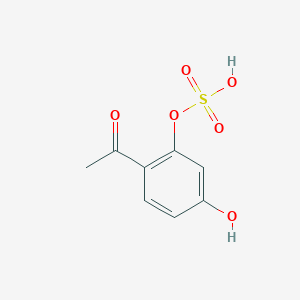
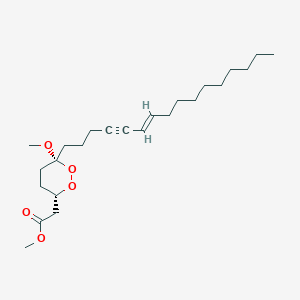
![4,6,12-Trihydroxy-8,16-bis(4-hydroxyphenyl)-15-oxatetracyclo[8.6.1.02,7.014,17]heptadeca-1(16),2(7),3,5,10(17),11,13-heptaen-9-one](/img/structure/B1247285.png)
![(4aR,5aS,8aS,13aS,15aR,15bR)-15-(3-ethyl-8-methoxy-12H-indolo[2,3-a]quinolizin-5-ium-2-yl)-6-methyl-2,4a,5,5a,7,8,13a,15a,15b,16-decahydro4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-6-ium](/img/structure/B1247288.png)
